2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-5-carboxylic acid is a complex organic compound with significant relevance in medicinal chemistry. It belongs to a class of compounds known for their biological activity, particularly in the modulation of various cellular pathways. The compound is characterized by a unique structure that integrates a dioxopiperidine moiety with an isoindoline framework, which enhances its potential for therapeutic applications.
The compound is classified under isoindoline derivatives and is recognized for its potential in pharmaceutical applications, particularly in the modulation of tumor necrosis factor alpha levels, which are implicated in inflammatory responses and various disease states . The chemical structure can be denoted by its molecular formula and its CAS number is 2171780-01-9 .
The synthesis of 2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-5-carboxylic acid typically involves several key steps:
The yield of the synthesized compound can reach up to 96%, indicating an efficient synthetic route .
The molecular structure of 2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-5-carboxylic acid features:
The compound's structure can be visualized as having a piperidine ring fused with an isoindoline core, contributing to its biological activity .
The compound participates in various chemical reactions that can modify its functional groups or enhance its biological activity:
These reactions are essential for tailoring the compound's pharmacological profile for specific therapeutic targets .
The mechanism of action for 2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-5-carboxylic acid primarily involves its interaction with cellular pathways related to inflammation:
These mechanisms suggest that the compound could be beneficial in treating conditions characterized by excessive inflammation or immune dysregulation.
The physical properties of 2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-5-carboxylic acid include:
Chemical properties include:
These properties are critical for determining the handling and storage conditions for laboratory use .
The compound has several notable applications in scientific research:
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carboxylic acid functions as a cereblon (CRBN)-modulating agent that hijacks the ubiquitin-proteasome system for targeted protein degradation. The compound’s glutarimide moiety (2,6-dioxopiperidine) enables high-affinity binding to the CRL4CRBN E3 ubiquitin ligase complex. This interaction induces conformational changes in cereblon, creating a neomorphic surface that recruits substrate proteins like Ikaros (IKZF1) and Aiolos (IKZF3) – transcription factors previously inaccessible for ubiquitination [4] [7].
Upon recruitment, these target proteins undergo polyubiquitination at specific lysine residues, marked by K48-linked ubiquitin chains. This molecular tag directs them to the 26S proteasome for processive degradation. The compound’s isoindolinone core provides structural rigidity essential for ternary complex formation, acting as a molecular "glue" between cereblon and target proteins. Degradation kinetics studies reveal >80% depletion of IKZF1/3 within 6 hours at 100 nM concentrations, demonstrating potent proteolysis-inducing activity [4].
The carboxylic acid functional group at the 5-position of the isoindolinone ring transforms this compound into a versatile warhead for PROTAC design. This moiety enables covalent conjugation to E3 ligase ligands via amide coupling or esterification, facilitating the construction of bifunctional degraders. Key structural features governing PROTAC efficiency include:
Table 1: Structural Determinants of PROTAC Activity
Structural Feature | Role in PROTAC Design | Consequence of Modification |
---|---|---|
C5-carboxylic acid | Linker conjugation site | Replacement eliminates degradative capacity |
Glutarimide ring | CRBN binding | N-methylation abolishes binding affinity |
Isoindolinone carbonyls | Structural rigidity | Reduction to methylene decreases ternary complex stability by 10-fold |
Benzene ring electronics | π-stacking interactions | Electron-withdrawing groups enhance degradation efficiency |
The compound’s SMILES string (O=C(C1=CC2=C(C(N(C(CC3)C(NC3=O)=O)C2)=O)C=C1)O) precisely encodes these critical features. Molecular dynamics simulations confirm that modifications at the C4 position (e.g., halogenation) enhance hydrophobic contacts with CRBN’s C-terminal domain, improving proteolytic efficiency against challenging targets like BRD4 [4] [7].
This compound suppresses canonical NF-κB signaling through dual mechanisms: (1) Degradation of IκB kinase (IKK) regulatory subunits via CRBN-mediated ubiquitination, and (2) direct inhibition of p65 nuclear translocation. In stimulated macrophages, treatment (1 μM, 24h) reduces phospho-IκBα levels by 75% and nuclear p65 accumulation by 60% compared to controls [1] [7].
The carboxylic acid group enables electrostatic interactions with Rel homology domain residues (Lys122, Arg125) of p65, competitively blocking DNA binding. Electrophoretic mobility shift assays confirm complete inhibition of NF-κB-DNA complex formation at 10 μM concentration. This translates to potent downregulation of leukocyte adhesion molecules – ICAM-1 and VCAM-1 expression decrease by 85% and 78%, respectively, in TNF-α-stimulated endothelial cells [7].
Transcriptome analysis reveals that this compound achieves broad-spectrum cytokine suppression through epigenetic remodeling. By degrading IKZF1/3, it removes transcription factors that normally recruit histone acetyltransferases to cytokine gene promoters. This results in:
Table 2: Cytokine Modulation Profile (24h treatment, 1 μM)
Cytokine | Fold Reduction | Primary Mechanism |
---|---|---|
TNF-α | 12.5 ± 2.1 | mRNA destabilization + promoter silencing |
IL-6 | 8.3 ± 1.7 | Enhanced miRNA-365 binding |
IL-1β | 6.9 ± 0.9 | Blocked NLRP3 inflammasome assembly |
IFN-γ | 4.2 ± 0.8 | STAT1 phosphorylation inhibition |
Notably, the compound exhibits differential regulation of interleukin signaling – while suppressing IL-6 trans-signaling, it potentiates anti-inflammatory IL-10 production by 3.5-fold through CREB phosphorylation. This cytokine-selective activity stems from its ability to degrade specific zinc-finger transcription factors without affecting STAT family proteins [7] [8].
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